N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxan-4-yl Intermediate: The oxan-4-yl intermediate can be synthesized through a series of reactions starting from commercially available phenyl derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote radical or nucleophilic substitution.
Coupling Reactions: The final step involves coupling the oxan-4-yl intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(4-phenyloxazol-4-yl)methyl]-3-(trifluoromethyl)benzamide: Similar structure but with an oxazole ring instead of an oxan ring.
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)phenylacetamide: Similar structure but with a phenylacetamide group instead of a benzamide group.
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the oxan ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, bioavailability, and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)17-8-4-5-15(13-17)18(25)24-14-19(9-11-26-12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUFKXNVQLOZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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